molecular formula C11H12ClNO2 B13773373 4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride CAS No. 98317-61-4

4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride

Cat. No.: B13773373
CAS No.: 98317-61-4
M. Wt: 225.67 g/mol
InChI Key: OOWFJMWGRSOFHT-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride is a synthetic benzopyran derivative characterized by a 2H-1-benzopyran-2-one (coumarin) core substituted with an aminomethyl group at position 4 and a methyl group at position 7, with the hydrochloride salt enhancing its solubility and stability.

Properties

CAS No.

98317-61-4

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

(7-methyl-2-oxochromen-4-yl)methylazanium;chloride

InChI

InChI=1S/C11H11NO2.ClH/c1-7-2-3-9-8(6-12)5-11(13)14-10(9)4-7;/h2-5H,6,12H2,1H3;1H

InChI Key

OOWFJMWGRSOFHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)C[NH3+].[Cl-]

Origin of Product

United States

Preparation Methods

Formation of the Aminomethyl Group via Reductive Amination

Industrial Production Considerations

Industrial methods largely mirror the laboratory synthetic routes but incorporate process optimizations:

  • Use of continuous flow reactors for better heat and mass transfer.
  • Optimization of reagent equivalents and reaction times to maximize conversion and minimize impurities.
  • Purification steps such as recrystallization or chromatographic techniques to ensure high purity.
  • Formation of the hydrochloride salt is typically done by treating the free amine with aqueous hydrochloric acid, followed by isolation of the crystalline salt.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield Range (%)
Bromination of methyl group NBS, CCl4, AIBN, reflux (20 h) Control NBS equivalents (1.1–1.2 eq) ~40–50 (intermediate)
Amination (Reductive) Ammonium chloride, formaldehyde, acid Imine formation followed by reduction High, variable
Reduction NaBH4 or catalytic hydrogenation Mild conditions to avoid ring reduction >80
Salt formation HCl aqueous solution Enhances solubility and stability Quantitative

Spectroscopic and Analytical Characterization

To confirm the structure and purity of 4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride, several analytical techniques are employed:

Summary of Key Research Findings

  • The reductive amination strategy is the most widely used and efficient method for introducing the aminomethyl group at the 4-position of the benzopyran ring.
  • Bromination followed by nucleophilic substitution offers an alternative but requires careful control to avoid side reactions.
  • Industrial processes emphasize continuous flow and optimized purification to achieve high purity and yield.
  • Formation of the hydrochloride salt is critical for enhancing the compound's solubility and stability, facilitating its use in pharmaceutical research.
  • Spectroscopic methods provide robust confirmation of product identity and purity.

Concluding Remarks

The preparation of this compound is well-established through reductive amination and bromination-amination routes. Advances in industrial synthesis focus on process intensification and control to meet quality standards. The integration of multiple analytical techniques ensures the compound's structural integrity and suitability for further research applications.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The compound can be reduced to form a secondary or tertiary amine.

    Substitution: The benzopyran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated benzopyran derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity
Research indicates that benzopyran derivatives, including 4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride, exhibit significant antiviral properties. These compounds have been studied for their effectiveness against viruses such as hepatitis B and influenza. A study highlighted that compounds with a similar structure showed promising results in inhibiting viral replication, suggesting potential therapeutic uses in antiviral treatments .

Antitumor Activity
The compound has also been investigated for its antitumor effects. In vitro studies demonstrated that it could inhibit the growth of various cancer cell lines, including those from the lung, breast, and prostate. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Biochemical Applications

Enzyme Inhibition
this compound has been explored as an inhibitor of specific enzymes related to disease processes. For instance, it has shown potential as a prolyl 4-hydroxylase inhibitor, which is significant in the context of fibrotic diseases . This enzyme plays a crucial role in collagen synthesis; thus, its inhibition could lead to therapeutic strategies for conditions characterized by excessive fibrosis.

Synthetic Applications

Synthesis of Related Compounds
The compound serves as a precursor in the synthesis of various benzopyran derivatives. Techniques such as solid-phase parallel synthesis have been employed to create libraries of drug-like compounds based on the benzopyran structure. This approach allows for the rapid screening of multiple derivatives for potential biological activity .

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of several benzopyran derivatives, including this compound, against HIV. The results indicated that this compound exhibited an EC50 value lower than that of standard antiviral agents like zidovudine (AZT), highlighting its potential as a lead compound for further development .

Case Study 2: Antitumor Activity

In another investigation, the antitumor effects of this compound were assessed in human cancer cell lines. The study found that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer types, suggesting its utility in cancer therapy .

Summary Table of Applications

Application TypeSpecific UseEvidence/Source
AntiviralTreatment for hepatitis B and influenza
AntitumorInhibition of cancer cell growth
Enzyme InhibitionProlyl 4-hydroxylase inhibitor
Synthetic PrecursorSynthesis of drug-like libraries

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the benzopyran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Data

Melting Points and Solubility
  • 14f : Melting point = 94°C; lower than 14g (84–86°C) due to ethoxy vs. benzylmercapto groups .
  • Compound 42: Recrystallized from ethanol/methanol, indicating moderate polarity .
Spectroscopic Characterization
  • NMR Trends :
    • Aromatic protons in the target compound’s coumarin core would resonate at δ 6.5–8.0 ppm, similar to Compound 42 (δ 6.16–7.67 ppm) .
    • Methyl groups (e.g., C7-CH3 in the target compound) appear near δ 2.3–2.5 ppm, comparable to 14f (δ 2.1–2.4 ppm) .
  • Mass Spectrometry :
    • Molecular ion peaks (M+1) for benzopyran derivatives align with calculated masses (e.g., Compound 42: 364 vs. 363 theoretical) .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride, and how can reaction conditions be optimized to minimize byproducts?

Methodological Answer: A common approach involves bromination of the methyl group in 7-acetyloxy-4-methyl-2H-1-benzopyran-2-one using n-bromosuccinimide (NBS) in carbon tetrachloride, catalyzed by azobisisobutyronitrile (AIBN), followed by refluxing for 20 hours . Post-reaction purification via recrystallization from ethyl acetate is critical to isolate the product. To minimize byproducts, control the stoichiometry of NBS (1.1–1.2 equivalents) and monitor reaction progress using TLC. Residual solvents (e.g., carbon tetrachloride) should be removed via vacuum distillation to avoid interference in subsequent amination steps.

Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structural integrity of the synthesized compound?

Methodological Answer:

  • FT-IR : Key peaks include:
    • C=O stretch at ~1665 cm⁻¹ (chromen-2-one backbone) .
    • N-H stretch (aminomethyl group) at ~3418–3483 cm⁻¹, though this may overlap with O-H stretches if hydroxyl impurities persist .
  • 1H-NMR : Expected signals:
    • Methyl group at C7: δ ~2.36 ppm (singlet).
    • Aminomethyl protons: δ ~3.81 ppm (broad singlet, exchangeable with D2O) .
    • Aromatic protons: δ 6.5–8.0 ppm (multiples reflecting substitution patterns) .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) observed during structural characterization?

Methodological Answer: Contradictions often arise from:

  • Solvent effects : For example, DMSO-d6 may cause peak broadening in NH2 groups compared to CDCl3 .
  • Tautomerism : The chromen-2-one backbone may exhibit keto-enol tautomerism, altering proton environments. Use variable-temperature NMR to assess dynamic equilibria.
  • Impurities : Recrystallize the compound multiple times and validate purity via HPLC (≥98% by UV at λmax ~255 nm) . Cross-reference with FAB-MS for molecular ion confirmation (e.g., m/z 364 [M+H]⁺ for the deprotected amine) .

Q. What experimental strategies are recommended for evaluating the biological activity (e.g., antimicrobial) of this compound?

Methodological Answer:

  • Dose-response assays : Test at 10–200 µg/mL concentrations against model organisms (e.g., Bacillus spp. for antibacterial activity, Aspergillus awamori for antifungal activity) .
  • Positive controls : Use established agents (e.g., triclosan for antibacterial, fluconazole for antifungal).
  • Mechanistic studies : Perform docking simulations to predict interactions with bacterial DNA gyrase or fungal cytochrome P450 enzymes, leveraging structural analogs like 7-hydroxycoumarin derivatives .

Q. How can the stability of this compound be assessed under varying storage conditions?

Methodological Answer:

  • Thermal stability : Conduct accelerated degradation studies at 40–60°C for 1–4 weeks, monitoring via HPLC for decomposition products (e.g., free amine or hydrolyzed chromen-2-one).
  • Light sensitivity : Expose samples to UV light (254 nm) and track absorbance changes at λmax ~255 nm .
  • Long-term storage : Store at -20°C in anhydrous conditions; avoid repeated freeze-thaw cycles to prevent hydrochloride dissociation .

Methodological Notes

  • Advanced Synthesis : For derivatives, consider N-alkylation or Suzuki coupling to introduce functional groups (e.g., bromo, nitro) at C4 or C7 positions, as demonstrated in benzopyran-2-one analogs .
  • Contradiction Management : When spectral data conflict, use high-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities .

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